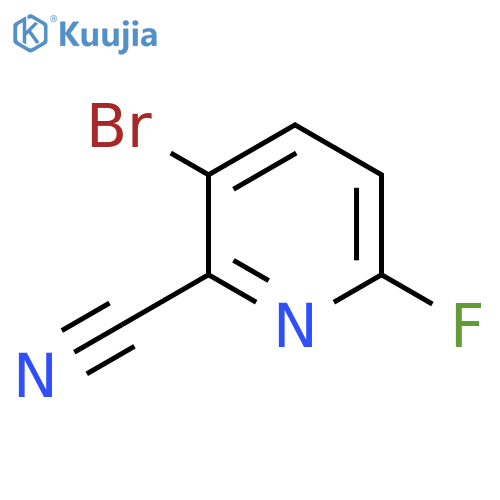Cas no 1565634-54-9 (3-Bromo-6-fluoropicolinonitrile)

1565634-54-9 structure
商品名:3-Bromo-6-fluoropicolinonitrile
3-Bromo-6-fluoropicolinonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-fluoropicolinonitrile
- 3-bromo-6-fluoropyridine-2-carbonitrile
- G79307
- Z1665251747
- EN300-3263590
- 1565634-54-9
-
- インチ: 1S/C6H2BrFN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
- InChIKey: CDOGLNDZTGQNPR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=NC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 199.93854g/mol
- どういたいしつりょう: 199.93854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2
3-Bromo-6-fluoropicolinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013713-250mg |
3-Bromo-6-fluoropicolinonitrile |
1565634-54-9 | 95% | 250mg |
950.60 USD | 2021-06-08 | |
| Aaron | AR021TZT-50mg |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 95% | 50mg |
$468.00 | 2023-12-15 | |
| Aaron | AR021TZT-250mg |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 97% | 250mg |
$347.00 | 2025-02-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-250.0mg |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 250.0mg |
¥1056.0000 | 2024-07-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYS1002-5.0g |
3-bromo-6-fluoro-pyridine-2-carbonitrile |
1565634-54-9 | 97% | 5.0g |
¥7920.0000 | 2024-07-24 | |
| Alichem | A029013713-1g |
3-Bromo-6-fluoropicolinonitrile |
1565634-54-9 | 95% | 1g |
3,126.60 USD | 2021-06-08 | |
| Aaron | AR021TZT-5g |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 95% | 5g |
$5550.00 | 2023-12-15 | |
| Aaron | AR021TZT-1g |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 97% | 1g |
$866.00 | 2025-02-17 | |
| Aaron | AR021TZT-2.5g |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 95% | 2.5g |
$3760.00 | 2023-12-15 | |
| Aaron | AR021TZT-500mg |
3-bromo-6-fluoropyridine-2-carbonitrile |
1565634-54-9 | 95% | 500mg |
$1512.00 | 2023-12-15 |
3-Bromo-6-fluoropicolinonitrile 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
1565634-54-9 (3-Bromo-6-fluoropicolinonitrile) 関連製品
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 57707-64-9(2-azidoacetonitrile)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 4964-69-6(5-Chloroquinaldine)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1565634-54-9)3-Bromo-6-fluoropicolinonitrile

清らかである:99%/99%/99%/99%
はかる:500.0mg/1.0g/5.0g/10.0g
価格 ($):221/331/993/1654